4-(Hydroxymethyl)phenoxyacetic acid is a chemical compound with the empirical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol. It is identified by the CAS number 68858-21-9 and is characterized by a phenoxyacetic acid structure with a hydroxymethyl group attached to the para position of the aromatic ring. This compound appears as a white solid and is soluble in organic solvents, making it suitable for various chemical applications .
The chemical behavior of 4-(Hydroxymethyl)phenoxyacetic acid can be explored through several types of reactions:
These reactions highlight its versatility in organic synthesis and its potential utility in developing more complex molecules.
Several methods have been reported for synthesizing 4-(Hydroxymethyl)phenoxyacetic acid:
These methods reflect its accessibility for research and industrial applications.
4-(Hydroxymethyl)phenoxyacetic acid finds applications primarily in:
Research on interaction studies involving 4-(Hydroxymethyl)phenoxyacetic acid is limited but suggests potential interactions with various biomolecules due to its functional groups. Studies indicate that it may influence enzyme activity or receptor binding, warranting further investigation into its pharmacodynamics and pharmacokinetics .
Several compounds share structural similarities with 4-(Hydroxymethyl)phenoxyacetic acid. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Hydroxyphenylacetic Acid | Lacks the phenoxy group | Primarily studied for its analgesic properties |
Phenoxyacetic Acid | Lacks hydroxymethyl group | Used widely as an herbicide |
2-(4-Hydroxyphenyl)propanoic Acid | Contains a propanoic acid moiety | Known for anti-inflammatory effects |
The uniqueness of 4-(Hydroxymethyl)phenoxyacetic acid lies in its combination of both phenolic and carboxylic functionalities, which enhances its reactivity and potential applications compared to these similar compounds.
The compound emerged in the late 20th century as chemists sought improved linkers for SPPS. Traditional Wang resins faced challenges with simultaneous cleavage of peptide-resin bonds and side-chain protecting groups. HMPA’s design, featuring a para-hydroxymethylphenoxyacetic acid backbone, addressed this by introducing differential acid sensitivity. Early adoption in peptide synthesis protocols demonstrated its superior stability in dilute acids compared to Wang-type linkers, enabling selective cleavage at the peptide-linker junction.
The systematic name 2-[4-(hydroxymethyl)phenoxy]acetic acid reflects its structure: a phenoxy group substituted at the 4-position with a hydroxymethyl moiety, linked via an ether bond to acetic acid.
This unique identifier distinguishes it from structural analogs like 4-hydroxyphenylacetic acid (CAS 156-38-7) and ensures precise chemical tracking in regulatory and commercial contexts.
HMPA’s dual functionality—a phenolic hydroxyl for resin attachment and a carboxylic acid for peptide elongation—revolutionized SPPS. Its compatibility with Fmoc/tBu strategies allows synthesis of peptides with sensitive post-translational modifications. Recent studies highlight its utility in synthesizing glycopeptides and lipopeptides, where preserving labile glycosidic or lipid bonds is critical.
As a bifunctional linker, HMPA bridges organic synthesis and biological applications:
4-(Hydroxymethyl)phenoxyacetic acid represents a complex organic molecule with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17-182.18 g/mol [1] [2] [3]. The compound is systematically named as 2-[4-(hydroxymethyl)phenoxy]acetic acid according to International Union of Pure and Applied Chemistry nomenclature [2] [3]. This molecule incorporates three distinct functional group regions that contribute to its unique chemical and physical properties.
The core structural framework consists of a benzene ring bearing a hydroxymethyl substituent (-CH₂OH) at the para position [9]. This hydroxymethyl group represents a primary alcohol functionality directly attached to the aromatic system, creating what is chemically classified as a benzyl alcohol derivative [24] [26]. The para-substitution pattern on the benzene ring influences the electronic distribution and reactivity of the aromatic system, with the electron-donating nature of the hydroxymethyl group affecting the electron density of the ring [24]. The hydroxymethyl substituent serves as a key structural element that distinguishes this compound from other phenoxyacetic acid derivatives and contributes significantly to its solubility characteristics and chemical reactivity [26].
The phenoxy linkage constitutes an ether bond connecting the substituted benzene ring to the acetic acid chain through an oxygen atom [9] [23]. This C-O-C ether linkage creates an asymmetric bonding environment around the oxygen atom, as one carbon is aromatic while the other is part of an aliphatic chain [33]. The phenoxy ether functionality is characterized by specific spectroscopic signatures, with the aromatic carbon-oxygen stretch typically appearing between 1300 and 1200 wavenumbers in infrared spectroscopy [33]. This ether linkage provides structural flexibility to the molecule while maintaining the conjugation between the aromatic system and the electron-withdrawing acetic acid moiety [15].
The carboxylic acid functional group (-COOH) is present as an acetic acid derivative, with the methylene group directly connected to the phenoxy oxygen [27]. This carboxylic acid moiety exhibits typical acidic behavior with a predicted pKa value of 3.15±0.10, indicating moderate acidity similar to other substituted acetic acids [5] [10]. The carboxyl group can undergo deprotonation to form the corresponding carboxylate anion, which is stabilized through resonance delocalization of the negative charge across the two oxygen atoms [27]. The presence of the carboxylic acid functionality significantly influences the compound's solubility profile, intermolecular interactions, and chemical stability under various conditions [25].
4-(Hydroxymethyl)phenoxyacetic acid exists in a crystalline solid state at room temperature, exhibiting well-defined crystal structure characteristics [4] [11] [14]. The compound forms crystals that can range from powder to larger crystalline formations depending on the crystallization conditions employed [4] [14]. Crystallographic analysis has been performed using X-ray diffraction techniques to determine structural parameters and molecular packing arrangements [12]. The crystalline form demonstrates specific melting behavior with a defined melting point range, indicating ordered molecular arrangement within the crystal lattice [4] [5]. The compound requires storage under controlled conditions to maintain crystal integrity, typically requiring cool and dry environments to prevent moisture-induced structural changes [4] [14].
At standard temperature and pressure conditions (20°C), 4-(Hydroxymethyl)phenoxyacetic acid presents as a solid crystalline material [4] [11] [14]. The physical appearance varies from light yellow to yellow to orange coloration, with some sources reporting off-white appearance depending on purity and preparation methods [4] [5]. The compound exhibits a crystalline powder to crystal morphology, with particle size and crystal habit influenced by preparation and purification procedures [5] [10]. The solid-state characteristics make it suitable for various analytical and synthetic applications where solid handling properties are important [14].
Property | Value | Source |
---|---|---|
Physical State (20°C) | Solid | [4] [11] [14] |
Appearance | Crystalline powder to crystal | [4] [14] |
Color | Light yellow to yellow to orange / Off-white | [4] [5] |
Form | Crystalline powder | [5] [10] |
The thermal behavior of 4-(Hydroxymethyl)phenoxyacetic acid encompasses distinct temperature-dependent phase transitions that are crucial for understanding its stability and handling requirements.
The melting point of 4-(Hydroxymethyl)phenoxyacetic acid falls within the range of 107-114°C, with various sources reporting slightly different values within this range [3] [4] [5] [6]. Specific reported values include 109.0-112.0°C from high-purity samples and 112-114°C from standard commercial preparations [4] [5]. The melting point range indicates good thermal stability of the crystalline form up to this temperature, beyond which the compound undergoes phase transition from solid to liquid state [6]. The relatively narrow melting point range suggests high purity levels achievable through standard purification procedures [4].
The boiling point of 4-(Hydroxymethyl)phenoxyacetic acid is predicted to be 378.3±22.0°C at standard atmospheric pressure (760 mmHg) [5] [6]. This predicted value is based on computational methods that consider the molecular structure, intermolecular interactions, and vapor pressure relationships [5]. The relatively high boiling point reflects the compound's ability to form strong intermolecular hydrogen bonds through both the hydroxymethyl and carboxylic acid functional groups [6]. The significant difference between melting and boiling points indicates a stable liquid phase over a wide temperature range [5].
4-(Hydroxymethyl)phenoxyacetic acid demonstrates selective solubility characteristics that reflect its amphiphilic molecular structure containing both hydrophilic and lipophilic regions [5] [10]. The compound exhibits solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, indicating compatibility with moderately polar to polar organic solvents [5] [10]. This solubility profile is consistent with the presence of multiple polar functional groups including the hydroxymethyl group, phenoxy ether linkage, and carboxylic acid moiety [15]. The solubility characteristics are influenced by the compound's ability to form hydrogen bonds with protic solvents and dipole-dipole interactions with aprotic polar solvents [15]. The selective solubility profile makes it suitable for various synthetic and analytical applications requiring specific solvent systems [10].
4-(Hydroxymethyl)phenoxyacetic acid exhibits moderate chemical stability under standard storage and handling conditions [4] [14]. The compound requires storage at low temperatures, typically -20°C or in cool, dark environments below 15°C to maintain structural integrity [4] [5] [6]. The stability profile indicates sensitivity to moisture, requiring storage under inert gas conditions to prevent hydrolytic degradation [4] [14]. The predicted pKa value of 3.15±0.10 suggests moderate acidity, which influences stability under different pH conditions [5] [10]. The presence of multiple functional groups creates potential sites for chemical reactions, necessitating careful handling to prevent unwanted transformations [18]. Storage recommendations include protection from light, moisture, and elevated temperatures to maintain long-term stability [4] [14].
The digital representation of 4-(Hydroxymethyl)phenoxyacetic acid utilizes standardized chemical informatics formats that enable computational analysis and database searches.
The International Chemical Identifier (InChI) for 4-(Hydroxymethyl)phenoxyacetic acid is InChI=1S/C9H10O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) [2] [3]. This standardized notation provides a unique textual representation that encodes the molecular structure, connectivity, and stereochemistry information [2]. The InChI format enables unambiguous identification of the compound across different chemical databases and computational platforms [3]. The corresponding InChI Key is VUCNQOPCYRJCGQ-UHFFFAOYSA-N, which serves as a shortened, hash-based identifier derived from the full InChI string [2] [3].
The Simplified Molecular Input Line Entry System (SMILES) notation for 4-(Hydroxymethyl)phenoxyacetic acid is represented as O=C(O)COC1=CC=C(CO)C=C1 [2] [19]. An alternative canonical SMILES representation is OC(=O)COC1C=CC(CO)=CC=1 [2]. These linear notations encode the molecular structure using specific symbols and connectivity rules that allow computational systems to reconstruct the three-dimensional molecular structure [19]. The SMILES format is particularly useful for chemical database searches, structure-activity relationship studies, and automated chemical analysis procedures [31].
The molecular fingerprint data for 4-(Hydroxymethyl)phenoxyacetic acid includes various computational descriptors that characterize its chemical properties [13] [31]. The compound is assigned PubChem CID 194291, which serves as a unique numerical identifier within the PubChem chemical database [3] [13]. Additional molecular descriptors include the MDL number MFCD00057827 and Beilstein/REAXYS number 5260336, which facilitate cross-referencing across different chemical information systems [1] [3] [4]. These fingerprint identifiers enable rapid identification and retrieval of associated chemical, physical, and biological property data from various scientific databases [13] [31].
Identifier Type | Value | Source |
---|---|---|
CAS Number | 68858-21-9 | [1] [2] [3] |
PubChem CID | 194291 | [3] [13] |
MDL Number | MFCD00057827 | [1] [3] [4] |
Beilstein/REAXYS Number | 5260336 | [1] [4] |
InChI Key | VUCNQOPCYRJCGQ-UHFFFAOYSA-N | [2] [3] |
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